Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate
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Overview
Description
Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate is an organic compound with the molecular formula C10H9Cl2NO2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring. This compound is often used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate typically involves the reaction of 2,6-dichloropyridine with ethyl acetoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atoms by the ethoxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate
- Acetic acid, [(3,5,6-trichloropyridin-2-yl)oxy]
Uniqueness
Ethyl 3-[(2,6-dichloropyridin-3-yl)oxy]but-2-enoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
62804-98-2 |
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Molecular Formula |
C11H11Cl2NO3 |
Molecular Weight |
276.11 g/mol |
IUPAC Name |
ethyl 3-(2,6-dichloropyridin-3-yl)oxybut-2-enoate |
InChI |
InChI=1S/C11H11Cl2NO3/c1-3-16-10(15)6-7(2)17-8-4-5-9(12)14-11(8)13/h4-6H,3H2,1-2H3 |
InChI Key |
WHBPRKUCGXDJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)OC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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